Lipoteichoic acid
Übersicht
Beschreibung
Lipoteichoic acid (LTA) is a surface-associated adhesion amphiphile found in Gram-positive bacteria and a regulator of autolytic wall enzymes (muramidases). It is released from bacterial cells mainly after bacteriolysis induced by lysozyme, cationic peptides from leucocytes, or beta-lactam antibiotics . LTA is a linear polymer of phosphodiester-linked glycerol phosphate covalently bound to a lipid .
Synthesis Analysis
LTA is an important cell wall polymer found in gram-positive bacteria. Although the exact role of LTA is unknown, mutants display significant growth and physiological defects. Additionally, modification of the LTA backbone structure can provide protection against cationic antimicrobial peptides . The different LTA types and their chemical structures and synthesis pathways have been studied .
Molecular Structure Analysis
LTA is anchored to the cell membrane via a diacylglycerol. It contains a single unbranched poly (glycerophosphate) chain that is uniformly phosphodiester-linked to C-6 of the nonreducing hexopyranosyl residue of the glycolipid moiety .
Chemical Reactions Analysis
LTA is a key enzyme for the cell wall biosynthesis of Gram-positive bacteria. Gram-positive bacteria that lack LTA exhibit impaired cell division and growth defects . The pharmacology around LTA remains largely unexplored with only two small-molecule LTA inhibitors reported .
Physical And Chemical Properties Analysis
LTA is a major constituent of the cell wall of gram-positive bacteria. These organisms have an inner (or cytoplasmic) membrane and, external to it, a thick (up to 80 nanometer) peptidoglycan layer . The molecular weight of LTA is 775.0 g/mol .
Wissenschaftliche Forschungsanwendungen
Probiotic Efficacy and Inflammation Modulation Lipoteichoic acid (LTA) mutants of lactobacilli have shown the potential to suppress inflammation in animal models of experimental colitis. The genetic modification of Lactobacillus strains, resulting in altered LTA structure, can significantly enhance their probiotic efficacy. This discovery is crucial from microbiological, immunological, and gastroenterological perspectives, as it suggests a possible role of LTA in probiotic bacteria for managing inflammatory conditions (Lebeer, Claes, & Vanderleyden, 2012).
Antimicrobial Target for Staphylococcus Aureus LTA synthase, an enzyme involved in the biosynthesis of LTA, is essential for the growth of Staphylococcus aureus. The inhibition of this enzyme by compounds like Congo red could offer a new approach for combating Staphylococcal infections. This highlights LTA's role as a potential drug target for treating infections caused by Gram-positive bacteria (Vickery et al., 2018).
Role in Bacterial Survival and Immune System Resistance In Bacillus subtilis, LTA undergoes D-alanylation, a modification process that neutralizes its negative charge and plays a vital role in bacterial survival and resistance to the host immune system. Understanding the mechanism of D-alanylation of LTA is crucial for comprehending its role in bacterial physiology and pathogenicity (Luo, 2016).
Impact on Gram-positive Bacteria Physiology LTA modifications, such as D-alanylation and glycosylation, can protect bacteria against cationic antimicrobial peptides. These modifications influence the structure and function of LTA in the cell walls of Gram-positive bacteria, affecting their growth, physiology, and interaction with the host (Percy & Gründling, 2014).
Influence on Staphylococcus Aureus Growth and Division In Staphylococcus aureus, LTA is crucial for cell growth and division. The absence of LTA synthesis in mutant strains results in growth defects and physiological anomalies, underscoring its importance in bacterial cell function (Oku et al., 2008).
Safety And Hazards
In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure . It is advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDRCFROUDETH-YLSOAJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoteichoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.